3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde
Description
Historical Context and Emergence in Chemical Literature
While a definitive seminal publication detailing the first synthesis of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde is not readily apparent in a survey of historical chemical literature, its emergence can be understood within the broader context of research into substituted salicylaldehydes. The synthesis of related compounds, such as 3,5-Dibromo-2-hydroxybenzaldehyde and 3,5-Dibromo-4-hydroxybenzaldehyde (B181551), has been described in various patents and chemical publications. nih.govresearchgate.netgoogle.com For instance, methods for preparing 3,5-dibromo-4-hydroxybenzaldehyde often involve the bromination of p-cresol (B1678582) followed by oxidation or hydrolysis. google.com It is highly probable that analogous synthetic strategies, starting from 2-hydroxy-4-methylbenzaldehyde (B1293496) (also known as 4-methylsalicylaldehyde), were employed for the preparation of the title compound. The primary synthetic challenge lies in the regioselective introduction of the bromine atoms onto the aromatic ring, a common focus in the study of electrophilic aromatic substitution on substituted phenols.
The commercial availability of this compound as a biochemical for research purposes indicates its established utility and a reproducible synthetic pathway. scbt.com Its inclusion in chemical supplier catalogs underscores its role as a ready-to-use starting material for further chemical transformations.
Significance as a Privileged Scaffold and Synthetic Intermediate
The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme, often leading to the discovery of new biologically active compounds. Salicylaldehydes, in general, are considered privileged synthons in organic synthesis, particularly in multicomponent reactions that allow for the rapid assembly of complex molecular architectures.
This compound embodies the characteristics of a privileged scaffold due to its array of reactive sites. The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including but not limited to:
Condensation reactions: It can readily react with amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other imine derivatives. These products themselves can be valuable ligands for metal complexes or serve as intermediates for further synthesis. For example, the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with 3-bromobenzohydrazide in methanol (B129727) yields a Schiff base molecule. nih.gov
Wittig and related reactions: The aldehyde can be converted to alkenes with controlled stereochemistry.
Oxidation and reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of compounds.
The hydroxyl group, ortho to the aldehyde, can participate in intramolecular hydrogen bonding, influencing the reactivity of the aldehyde. It can also be a site for etherification or esterification, allowing for the introduction of further diversity. The bromine atoms are particularly significant as they provide sites for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This allows for the attachment of a wide variety of substituents to the aromatic ring, making this compound a valuable building block for creating libraries of diverse molecules for screening in drug discovery and materials science. sigmaaldrich.com
The combination of these functional groups in a single molecule makes this compound a highly valuable intermediate for the synthesis of a wide range of organic compounds, including heterocyclic compounds, which are prevalent in medicinal chemistry.
Overview of Contemporary Research Trajectories and Challenges
Current research involving polysubstituted benzaldehydes like this compound is focused on several key areas:
Development of Novel Synthetic Methodologies: The efficient and regioselective synthesis of polysubstituted aromatic compounds remains a significant challenge in organic chemistry. Researchers are continuously exploring new catalytic systems and reaction conditions to improve yields, reduce the number of synthetic steps, and enhance the "greenness" of the processes. The synthesis of related compounds like 3,5-dibromo-2-aminobenzaldehyde highlights the ongoing efforts to develop simple, high-yield, and industrially scalable synthetic methods. google.com
Application in Medicinal Chemistry: As a versatile building block, this compound is of interest for the synthesis of novel bioactive molecules. The substituted salicylaldehyde (B1680747) core is found in many natural products and synthetic compounds with a wide range of biological activities. The bromine atoms can be strategically replaced with other functional groups to fine-tune the pharmacological properties of the resulting molecules.
Materials Science: The ability to undergo cross-coupling reactions makes this compound a potential precursor for the synthesis of novel organic materials with interesting photophysical or electronic properties. The introduction of different aromatic or heteroaromatic groups via cross-coupling can lead to the creation of new dyes, sensors, or organic semiconductors.
Despite its potential, the use of this compound is not without its challenges. The primary challenge often lies in achieving high regioselectivity in subsequent reactions. The presence of multiple functional groups can lead to competing side reactions, requiring careful optimization of reaction conditions and the use of appropriate protecting groups. Furthermore, the synthesis of the starting material itself can be complex, and achieving high purity can be difficult, which can impact the outcome of subsequent reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2-hydroxy-4-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-4-6(9)2-5(3-11)8(12)7(4)10/h2-3,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWONTZPDIUBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)O)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266228 | |
| Record name | 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
311318-65-7 | |
| Record name | 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=311318-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 3,5 Dibromo 2 Hydroxy 4 Methylbenzaldehyde
Retrosynthetic Analysis and Key Disconnections for Multisubstituted Aromatic Systems
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. libretexts.org For a trisubstituted benzene (B151609) ring like 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde, the primary goal is to determine the most logical order for introducing the functional groups: a hydroxyl (-OH), a methyl (-CH₃), a formyl (-CHO), and two bromine (-Br) atoms.
The key disconnections in the target molecule are the carbon-bromine (C-Br) and carbon-formyl (C-CHO) bonds. This leads to several potential precursors, as illustrated by the retrosynthetic tree.
Disconnection of C-Br bonds: This is a common functional group addition (FGA) step. Removing the two bromine atoms leads to the precursor 2-hydroxy-4-methylbenzaldehyde (B1293496) . This is a logical and highly attractive disconnection because 2-hydroxy-4-methylbenzaldehyde is a known compound, and the powerful ortho-, para-directing effect of the hydroxyl group would strongly favor bromination at the C3 and C5 positions. libretexts.orgwikipedia.org
Disconnection of the C-CHO bond: This disconnection points towards 2,6-dibromo-4-methylphenol as the immediate precursor. This precursor could potentially be synthesized from p-cresol (B1678582) (4-methylphenol). Introducing the formyl group onto this heavily substituted and deactivated ring would be the final, and likely most challenging, step.
Considering these possibilities, the most promising synthetic strategy involves the late-stage bromination of a pre-existing 2-hydroxy-4-methylbenzaldehyde core. This approach leverages the inherent directing effects of the substituents to achieve the desired regiochemistry. youtube.com
Classical and Established Synthetic Pathways
Classical synthetic methods provide foundational and reliable routes to substituted phenols, often relying on well-understood reaction mechanisms like electrophilic aromatic substitution.
Electrophilic aromatic substitution (EAS) is the cornerstone for modifying aromatic rings. libretexts.org The synthesis of this compound can be efficiently achieved by the direct bromination of 2-hydroxy-4-methylbenzaldehyde. wikipedia.org
In this precursor, the directing effects of the substituents must be analyzed:
Hydroxyl (-OH) group: A strongly activating, ortho-, para-director. wku.edu
Methyl (-CH₃) group: An activating, ortho-, para-director. libretexts.org
Formyl (-CHO) group: A deactivating, meta-director.
The hydroxyl group is one of the most powerful activating groups, and its directing effect dominates the others. It strongly directs incoming electrophiles to the positions ortho and para to it. In 2-hydroxy-4-methylbenzaldehyde, the position para to the hydroxyl (C5) and one of the ortho positions (C3) are available for substitution. The other ortho position (C6) is sterically hindered by the adjacent formyl and methyl groups. Therefore, electrophilic bromination is expected to occur selectively at the C3 and C5 positions.
A typical procedure involves treating 2-hydroxy-4-methylbenzaldehyde with two equivalents of a brominating agent, such as molecular bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane.
| Reaction Step | Reagents and Conditions | Product |
| Bromination | 2-hydroxy-4-methylbenzaldehyde, 2 eq. Br₂, Acetic Acid, rt | This compound |
This approach is direct and benefits from the cooperative directing effects of the hydroxyl and methyl groups, making it a highly effective classical pathway.
Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution at the position ortho to a directing metalation group (DMG). wikipedia.org While less direct for this specific target molecule compared to EAS, it represents a versatile strategy for constructing highly substituted aromatics. wku.eduresearchgate.net
A hypothetical DoM strategy would involve protecting the hydroxyl group of a simpler precursor, as the acidic phenolic proton is incompatible with the strong organolithium bases used. For instance, starting with 4-methylphenol (p-cresol):
Protection: The hydroxyl group is protected, for example, as a methoxymethyl (MOM) ether or a carbamate. Carbamates are particularly effective DMGs. uwindsor.ca
First Ortho-Metalation and Bromination: The protected phenol (B47542) is treated with a strong base like n-butyllithium or s-butyllithium, which deprotonates the ring at the ortho position to the DMG. wikipedia.org Subsequent quenching with an electrophilic bromine source (e.g., CBr₄ or Br₂) installs the first bromine atom.
Second Ortho-Metalation and Bromination: The process is repeated to install the second bromine atom at the other ortho position.
Formylation: Introduction of the formyl group could be attempted via another ortho-metalation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Deprotection: Finally, removal of the protecting group would yield the target molecule.
This multi-step approach is more complex and may face challenges with steric hindrance and achieving the desired substitution pattern, but it highlights the power of DoM in controlling regioselectivity where traditional EAS methods might fail. uwindsor.ca
A plausible multi-step linear synthesis can be designed starting from the readily available p-cresol. This pathway constructs the molecule by sequentially adding the required functional groups. A patent for the synthesis of the related 3,5-dibromo-4-hydroxybenzaldehyde (B181551) outlines a similar industrial process involving bromination and subsequent oxidation. google.comgoogleapis.com
A potential linear sequence for this compound is:
Dibromination of p-cresol: Treatment of p-cresol with two equivalents of bromine leads to the formation of 2,6-dibromo-4-methylphenol . The strong activating nature of the hydroxyl group directs bromination exclusively to the two available ortho positions.
Ortho-Formylation: The final step is the introduction of the aldehyde group ortho to the hydroxyl group. This is a challenging transformation on an electron-poor, sterically hindered substrate. Several formylation methods could be employed:
Reimer-Tiemann Reaction: Using chloroform (B151607) and a strong base. Yields are often low, and regioselectivity can be an issue.
Duff Reaction: Using hexamethylenetetramine in an acidic medium.
Magnesium Chloride-Mediated Formylation: A milder, more selective method for ortho-formylation of phenols uses MgCl₂ and paraformaldehyde, often providing high yields and regioselectivity. orgsyn.org
Titanium(IV) Chloride-Mediated Formylation: Using dichloromethyl methyl ether and TiCl₄ can promote formylation ortho to a hydroxyl group by forming a titanium complex. rsc.org
| Starting Material | Step 1: Reagents | Intermediate | Step 2: Reagents | Final Product |
| p-Cresol | 2 eq. Br₂ | 2,6-dibromo-4-methylphenol | MgCl₂, Paraformaldehyde, Et₃N | This compound |
This sequence strategically utilizes the robust directing power of the phenol in the first step and employs a regioselective formylation reaction in the final step to complete the synthesis.
Modern and Sustainable Synthetic Approaches
Recent advances in organic synthesis focus on developing more sustainable and efficient reactions, often through the use of catalysis, which can offer milder reaction conditions, reduced waste, and higher selectivity.
Modern catalytic systems offer significant advantages over classical stoichiometric methods for both bromination and formylation steps.
Catalytic Bromination: Instead of using hazardous molecular bromine, several catalytic methods have been developed for the bromination of phenols. beilstein-journals.org These methods often use safer bromine sources like N-bromosuccinimide (NBS) or even bromide salts.
Visible-Light Photoredox Catalysis: This method can generate bromine in situ from a bromide source (e.g., CBr₄) using a photoredox catalyst like Ru(bpy)₃Cl₂ under irradiation with visible light. This approach is exceptionally mild and environmentally friendly. beilstein-journals.org
Ammonium (B1175870) Salt Catalysis: Simple ammonium salts can catalyze the ortho-selective halogenation of phenols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) for chlorination, a principle that can be extended to bromination. scientificupdate.com This method proceeds via a proposed N-halo intermediate.
Hypervalent Iodine Reagents: A system using phenyliodine(III) diacetate (PIDA) and aluminum tribromide (AlBr₃) can generate a potent electrophilic brominating agent in situ. This method is efficient for a broad range of phenols under very mild, open-flask conditions. nih.gov
Catalytic Formylation: The ortho-formylation of phenols is a key transformation for which several catalytic methods have been developed to improve regioselectivity and yield.
Magnesium-Catalyzed Ortho-Formylation: The use of MgCl₂ with triethylamine (B128534) and paraformaldehyde is a highly effective and practical method for the exclusive ortho-formylation of phenols. The magnesium ion is believed to form a chelate with the phenolic oxygen and the formylating agent, directing the reaction to the ortho position. This method is known for its high yields and regioselectivity under relatively mild conditions. orgsyn.org
These modern catalytic approaches represent a move towards greener and more efficient chemical synthesis, minimizing waste and avoiding harsh reagents, which is crucial for industrial-scale production.
Flow Chemistry and Continuous Processing Applications
The application of flow chemistry and continuous processing for the synthesis of this compound has not been specifically documented in publicly available research. However, the principles of converting traditional batch syntheses to continuous flow processes offer significant advantages in terms of safety, efficiency, and scalability.
A patented process for the production of the related compound, 4-hydroxy-3,5-dibromobenzaldehyde, from p-cresol highlights that the synthetic steps can be performed not only discontinuously but also continuously. googleapis.com This suggests the feasibility of adapting the synthesis of this compound to a continuous flow setup. Such a setup would typically involve the use of packed-bed reactors or microreactors for the bromination and subsequent hydrolysis steps. The benefits would include enhanced control over reaction parameters such as temperature and residence time, leading to improved yield and purity. The continuous removal of by-products, like hydrogen bromide gas, could also be more efficiently managed in a flow system.
Potential Advantages of Flow Chemistry for Synthesis:
Improved Safety: Better management of exothermic bromination reactions.
Enhanced Control: Precise control over reaction time, temperature, and stoichiometry.
Increased Efficiency: Potential for higher yields and purity due to optimized conditions.
Scalability: Easier to scale up production by extending the operation time or using parallel reactor systems.
Green Chemistry Principles in Reaction Design
The application of green chemistry principles to the synthesis of this compound is an area ripe for exploration. While specific studies on solvent-free or solid-state reactions for this compound are not available, the synthesis of the analogous 4-hydroxy-3,5-dibromobenzaldehyde offers insights into potential green improvements.
One patented method for the synthesis of 4-hydroxy-3,5-dibromobenzaldehyde utilizes o-dichlorobenzene as a solvent. googleapis.com From a green chemistry perspective, this is a solvent of concern. Future research could focus on replacing such halogenated solvents with more environmentally benign alternatives.
Another key principle of green chemistry is atom economy. In the synthesis of 4-hydroxy-3,5-dibromobenzaldehyde, the recovery and reuse of hydrogen bromide (HBr) gas generated during the bromination step is a notable feature of some patented processes. google.com This not only reduces waste but also lowers production costs, making the process more sustainable.
Potential Green Chemistry Approaches:
Solvent Selection: Investigating the use of greener solvents or solvent-free reaction conditions.
Catalysis: Employing reusable solid catalysts for bromination to minimize waste.
Waste Valorization: Capturing and recycling by-products like HBr.
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption.
Optimization of Reaction Conditions and Isolation Techniques for Enhanced Purity and Yield
The optimization of reaction conditions is crucial for maximizing the purity and yield of the final product. For the synthesis of the related 4-hydroxy-3,5-dibromobenzaldehyde, several parameters have been optimized in patented methods. These include reaction temperature, time, and the molar ratio of reactants.
One process details a two-stage bromination of p-cresol, with a low-temperature step (32-42°C) for nuclear bromination followed by a high-temperature step (145-168°C) for side-chain bromination. google.com The duration of these steps and the subsequent hydrolysis (85-120°C) are also critical for achieving high yields. google.com
Isolation techniques for 4-hydroxy-3,5-dibromobenzaldehyde include crystallization, filtration, and washing. googleapis.comgoogle.com The choice of solvent for crystallization and washing is important for removing impurities and obtaining a high-purity product. For instance, o-dichlorobenzene has been used for crystallization, followed by washing to yield a product with a melting point of 182-184°C. googleapis.com
The table below, derived from a patented process for 4-hydroxy-3,5-dibromobenzaldehyde, illustrates the impact of optimized conditions on yield and purity.
| Parameter | Optimized Value | Outcome |
| Low-Temp. Bromination | 32-42 °C | Controlled nuclear bromination |
| High-Temp. Bromination | 145-168 °C | Efficient side-chain bromination |
| Hydrolysis Temperature | 85-120 °C | Complete conversion to aldehyde |
| Final Product | Yield: 82.5-84%, Purity: 94-95% |
This data is for the synthesis of 4-hydroxy-3,5-dibromobenzaldehyde and is presented as a reference. google.com
Comparative Analysis of Synthetic Efficiencies and Scalability
A comparative analysis of synthetic efficiencies for this compound is challenging due to the lack of published synthetic routes. However, by examining the synthesis of 4-hydroxy-3,5-dibromobenzaldehyde, we can infer the factors that would influence efficiency and scalability.
The described batch processes for 4-hydroxy-3,5-dibromobenzaldehyde report yields in the range of 78-84%. googleapis.comgoogle.com These are considered good yields for industrial-scale production. The scalability of these processes is mentioned, with one patent stating its suitability for industrial production due to simple operation and high product yield. google.com
The potential for continuous processing, as mentioned in one patent, would significantly enhance scalability. googleapis.com Continuous processes can operate for extended periods, leading to higher throughput compared to batch processes. They also offer better consistency in product quality, which is a crucial factor for industrial applications.
A hypothetical comparison of batch versus a potential continuous process for the synthesis is presented below:
| Feature | Batch Process | Continuous Flow Process (Hypothetical) |
| Yield | 78-84% googleapis.comgoogle.com | Potentially higher due to better control |
| Purity | 94-95% google.com | Potentially higher and more consistent |
| Scalability | Good, but requires larger reactors | Excellent, by extending run time |
| Safety | Challenges with managing exotherms | Improved safety with better heat exchange |
| Operational Mode | Discontinuous | Continuous |
This table includes data for 4-hydroxy-3,5-dibromobenzaldehyde googleapis.comgoogle.com and hypothetical advantages for a continuous process.
Reactivity Profiles and Chemical Transformations of 3,5 Dibromo 2 Hydroxy 4 Methylbenzaldehyde
Reactions at the Aldehyde Moiety
The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions and condensation reactions.
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by strong nucleophiles like Grignard and organolithium reagents. This reaction typically results in the formation of a secondary alcohol upon an aqueous workup. The general mechanism involves the nucleophilic attack on the slightly positive carbonyl carbon. chemguide.co.uk
A key consideration in these reactions is the presence of the acidic phenolic proton. This proton can react with the highly basic organometallic reagent, consuming at least one equivalent of the nucleophile. Therefore, to achieve the desired addition to the aldehyde, either an excess of the organometallic reagent must be used, or the hydroxyl group must first be protected.
Table 1: Illustrative Nucleophilic Addition Reactions
| Reagent Type | Generic Formula | Expected Product (after workup) |
|---|---|---|
| Grignard Reagent | R-MgX | Secondary Alcohol |
| Organolithium Reagent | R-Li | Secondary Alcohol |
Condensation reactions provide a powerful route to form new carbon-carbon double bonds at the aldehyde position, leading to a wide array of substituted alkenes.
Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate) in the presence of a weak base like piperidine (B6355638) or an amine. nih.gov The reaction proceeds via a nucleophilic addition followed by dehydration to yield a new C=C bond.
Wittig Reaction : The Wittig reaction converts aldehydes into alkenes using a phosphonium (B103445) ylide (a Wittig reagent). youtube.com The reaction mechanism involves the formation of a betaine (B1666868) intermediate, which collapses to an oxaphosphetane that then fragments to yield the alkene and triphenylphosphine (B44618) oxide. youtube.com
Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a Wittig reagent. wikipedia.org This reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.org The water-soluble phosphate (B84403) byproduct simplifies purification compared to the Wittig reaction. wikipedia.org
Table 2: Overview of Condensation Reactions
| Reaction Name | Reagent Type | Key Features | Expected Product Class |
|---|---|---|---|
| Knoevenagel Condensation | Active Methylene Compound | Base-catalyzed C=C bond formation | Substituted Alkene |
| Wittig Reaction | Phosphonium Ylide | Versatile alkene synthesis | Alkene |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Often produces (E)-alkenes with high selectivity | Alkene |
The aldehyde group can be selectively transformed into an alcohol or a carboxylic acid without affecting other parts of the molecule.
Selective Reduction : The aldehyde can be selectively reduced to a primary alcohol, 3,5-Dibromo-2-hydroxy-4-methylbenzyl alcohol. This is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). The phenolic hydroxyl group and the aromatic ring remain intact under these conditions.
Selective Oxidation : Conversely, the aldehyde moiety can be oxidized to a carboxylic acid, forming 3,5-Dibromo-2-hydroxy-4-methylbenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or Tollens' reagent ([Ag(NH₃)₂]⁺).
The aldehyde group readily undergoes condensation reactions with primary amines and their derivatives. These reactions involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. nih.gov
Imines (Schiff Bases) : Reaction with primary amines (R-NH₂) yields imines. The formation of imines is a reversible process that is often driven to completion by removing the water byproduct. nih.gov
Oximes : The reaction with hydroxylamine (B1172632) (NH₂OH) produces oximes. nih.gov The synthesis is often performed with hydroxylamine hydrochloride. orientjchem.org
Hydrazones : Condensation with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazones.
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key reactive site, primarily acting as a nucleophile or an acidic proton source.
The hydrogen of the phenolic hydroxyl group can be substituted with alkyl or acyl groups.
O-Alkylation : In the presence of a base, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This ion can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis to form an ether. The existence of the related compound 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde confirms that such alkylation is a viable pathway. sigmaaldrich.com
O-Acylation : The phenolic hydroxyl can be acylated to form an ester. This is typically achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. This reaction is often used as a method to protect the hydroxyl group during other synthetic steps.
Table 3: Reactions at the Phenolic Hydroxyl Group
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| O-Alkylation | Alkyl Halide, Base | Ether |
| O-Acylation | Acyl Chloride or Anhydride, Base | Ester |
Hydrogen Bonding Characteristics and Influence on Reactivity
The reactivity of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde is significantly influenced by hydrogen bonding. The arrangement of the hydroxyl (-OH) and aldehyde (-CHO) groups in an ortho position to each other facilitates the formation of a strong intramolecular hydrogen bond. This interaction creates a stable six-membered ring, which impacts the molecule's conformation and the chemical properties of both the hydroxyl proton and the aldehyde group.
| Interaction Type | Participating Groups | Effect on Reactivity |
|---|---|---|
| Intramolecular H-Bond | ortho -OH and -CHO | Stabilizes conformation, reduces acidity of phenolic proton, decreases electrophilicity of carbonyl carbon. |
| Intermolecular H-Bond | Phenolic -OH of one molecule and Carbonyl -O of another | Contributes to crystal lattice stability, may influence solubility in non-polar solvents. researchgate.net |
Phenol Oxidation Pathways
The phenolic hydroxyl group in this compound is susceptible to oxidation, a common reaction pathway for phenols. The specific outcome of an oxidation reaction depends heavily on the oxidant used and the reaction conditions. Generally, oxidation can lead to the formation of quinone-type structures or can result in coupling reactions.
For instance, processes for producing various 4-hydroxybenzaldehyde (B117250) derivatives involve the oxidation of the corresponding p-cresol (B1678582) precursors. google.com While the target molecule has a 2-hydroxy configuration, the principle of oxidizing a substituted phenol to an aldehyde or other oxidized species is a well-established transformation. The presence of two electron-withdrawing bromine atoms can increase the oxidation potential of the phenolic ring, making it more resistant to oxidation compared to unsubstituted salicylaldehydes. However, under sufficiently strong oxidizing conditions, transformation of the phenol group is a potential reactivity pathway.
Reactivity of the Aromatic Ring and Halogen Substituents
The aromatic core of this compound is adorned with substituents that create a rich and varied landscape for chemical transformations. The two bromine atoms, in particular, serve as versatile handles for introducing new functional groups through various metal-catalyzed and substitution reactions.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Kumada)
The carbon-bromine bonds at the C3 and C5 positions are prime sites for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Suzuki-Miyaura Reaction : This is a powerful method for forming biaryl compounds by coupling an organoboron reagent with an aryl halide, catalyzed by a palladium complex. researchgate.net The reaction is highly versatile and tolerant of many functional groups, making it suitable for a complex molecule like this compound. Research on similar substrates, such as 5-bromosalicylaldehyde (B98134) and other halo-1,2,4-thiadiazoles, demonstrates the feasibility of selective Suzuki-Miyaura couplings. nih.govrsc.org By carefully selecting catalysts and reaction conditions, it is possible to achieve either mono- or di-arylation at the bromine-substituted positions.
| Parameter | Common Reagents/Conditions for Aryl Bromides |
|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), [Pd(NHC)(allyl)Cl] nih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, LiOH rsc.org |
| Solvent | Toluene, Dioxane, DMF, Aqueous Methanol (B129727) rsc.org |
| Boron Reagent | Arylboronic acids (Ar-B(OH)₂) or Arylboronic esters |
Stille Reaction : The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide, also typically catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.orglibretexts.org This reaction is known for its high functional group tolerance, which would be beneficial for preserving the aldehyde and hydroxyl moieties of the substrate. The general mechanism proceeds through oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Kumada Coupling : This reaction employs a Grignard reagent (organomagnesium halide) to couple with an aryl halide, often catalyzed by nickel or palladium. organic-chemistry.org While powerful, the Kumada coupling presents challenges for this specific substrate. The highly basic Grignard reagent would likely react with the acidic phenolic proton, consuming at least one equivalent of the organometallic reagent. It could also potentially add to the electrophilic aldehyde carbonyl group. Therefore, protection of the hydroxyl and aldehyde groups would likely be necessary before attempting a Kumada coupling.
Nucleophilic Aromatic Substitution (SNAr) Potential
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (like bromide) on an aromatic ring with a nucleophile. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub
In this compound, the aldehyde group (-CHO) is a moderately strong electron-withdrawing group. It is para to the bromine at C5 and meta to the bromine at C3. The hydroxyl group (-OH) is an electron-donating group by resonance. The combined electronic effects suggest that the bromine at C5 would be more susceptible to SNAr than the bromine at C3. The electron-withdrawing effect of the aldehyde group can stabilize the negative charge of the intermediate Meisenheimer complex formed during the nucleophilic attack, particularly when the attack is at the C5 position. masterorganicchemistry.com However, SNAr reactions with aryl bromides are generally less facile than with aryl fluorides or chlorides and often require harsh conditions (high temperatures, strong nucleophiles) unless the ring is highly activated. masterorganicchemistry.compressbooks.pub
Directed Ortho-Metalation (DOM) and Lithiation Reactions for Further Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The reaction uses a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. organic-chemistry.org
The hydroxyl group is a potent DMG. In this compound, the -OH group at C2 would direct lithiation to the C6 position, which is the only available ortho-proton. The initial step involves the deprotonation of the acidic phenolic proton, followed by coordination of the organolithium reagent to the resulting phenoxide. This complex then directs the deprotonation of the C-H bond at the C6 position to form a dilithiated species. This lithiated intermediate can then be trapped with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new substituent exclusively at the C6 position, offering a precise method for further molecular elaboration. wikipedia.orgorganic-chemistry.org
Mechanistic Investigations of Key Transformations
The primary transformations of this compound are governed by well-established reaction mechanisms.
Metal-Catalyzed Cross-Coupling: The mechanism for the Suzuki-Miyaura reaction serves as a representative example. It involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center, displacing the halide. The cycle concludes with reductive elimination, which forms the new C-C bond of the product and regenerates the active Pd(0) catalyst. uwindsor.ca
Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism proceeds via a two-step addition-elimination sequence. pressbooks.pub A nucleophile first attacks the carbon atom bearing a bromine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second, typically rapid, step, the bromide leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub
Directed Ortho-Metalation (DoM): The mechanism of DoM relies on coordination. After the initial acid-base reaction where the organolithium reagent deprotonates the phenol, the resulting lithium phenoxide acts as the DMG. The organolithium reagent coordinates to the oxygen atom, which positions it in close proximity to the C6-H bond, facilitating its deprotonation (litiation) and leading to a highly regioselective functionalization upon reaction with an electrophile. wikipedia.org
Stereochemical Considerations in Derivative Formation
In the context of the chemical transformations of this compound, stereochemical considerations are generally not a primary focus unless a chiral reactant is introduced or a chiral catalyst is used. The starting molecule itself is achiral as it possesses a plane of symmetry.
The key reactions of the aldehyde group, such as the formation of Schiff bases and chalcones, typically result in products that exist as geometric isomers (E/Z isomers) around the newly formed double bond (C=N in Schiff bases and C=C in chalcones). The E-isomer is often the thermodynamically more stable and, therefore, the major product due to reduced steric hindrance. X-ray crystallography studies of Schiff bases derived from 3,5-dibromo-2-hydroxybenzaldehyde have confirmed the E configuration of the imine bond. nih.govrecentscientific.com
The formation of stereocenters would occur if, for example, the aldehyde were to react with a chiral amine or if a reduction of the C=N or C=C double bond in a derivative were to be carried out with a chiral reducing agent. Similarly, if the hydroxyl group were to be derivatized with a chiral moiety, the resulting molecule would be chiral. However, in the absence of such external sources of chirality, the derivatives of this compound are typically achiral or exist as a mixture of geometric isomers.
The planarity of the benzene (B151609) ring and the trigonal planar geometry of the aldehyde carbon mean that nucleophilic attack can occur from either face of the carbonyl group with equal probability, leading to a racemic mixture if a new stereocenter is formed and no chiral influence is present.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3,5 Dibromo 2 Hydroxy 4 Methylbenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms.
For 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde, ¹H NMR would be expected to show distinct signals for the aldehyde proton (-CHO), the phenolic hydroxyl proton (-OH), the aromatic proton (Ar-H), and the methyl protons (-CH₃). The aldehyde proton would appear as a singlet significantly downfield (typically δ 9.5-10.5 ppm). The phenolic proton signal would be a broad singlet whose chemical shift is concentration-dependent. The sole aromatic proton at the C6 position would appear as a sharp singlet, and the methyl protons would also produce a singlet, typically in the δ 2.0-2.5 ppm region.
¹³C NMR would provide complementary data, showing distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group (around δ 190 ppm), the aromatic carbons attached to oxygen and bromine atoms, and the methyl carbon.
Multi-dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
To confirm the precise assignment of NMR signals, multi-dimensional experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, a COSY spectrum would be relatively simple, primarily confirming the absence of coupling for the singlet aromatic, aldehyde, and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over 2-3 bonds). Key correlations would be expected between the aldehyde proton and the aromatic C1 and C6 carbons. The aromatic proton at C6 would show correlations to the carbons at C2, C4, and C5, while the methyl protons would show correlations to the aromatic carbons at C3, C4, and C5. These correlations are vital for confirming the substitution pattern on the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY spectrum could show a spatial relationship (cross-peak) between the methyl protons and the aromatic proton at C6, as well as the hydroxyl proton, providing further confirmation of the structure.
Expected ¹H and ¹³C NMR Data
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -CHO | ~9.8 (s, 1H) | ~192 |
| Ar-OH | Variable (br s, 1H) | - |
| Ar-H (C6) | ~7.8 (s, 1H) | ~135 |
| -CH₃ | ~2.4 (s, 3H) | ~20 |
| C1 (Ar-C-CHO) | - | ~125 |
| C2 (Ar-C-OH) | - | ~155 |
| C3 (Ar-C-Br) | - | ~115 |
| C4 (Ar-C-CH₃) | - | ~138 |
Solid-State NMR Characterization
Solid-State NMR (ssNMR) provides information about the structure, packing, and dynamics of molecules in the solid state. Unlike solution-state NMR, which yields sharp lines due to the rapid tumbling of molecules, ssNMR spectra are broadened by anisotropic interactions. Techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS) are used to enhance signal and reduce broadening. For this compound, ¹³C CP/MAS ssNMR could reveal the presence of different crystalline forms (polymorphs) if they exist, as distinct crystal packing environments would result in different chemical shifts for the carbon atoms.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound and is excellent for identifying functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the molecule's functional groups.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3400 (broad) | O-H stretch | Phenolic Hydroxyl |
| ~2850, ~2750 | C-H stretch (Fermi resonance) | Aldehyde |
| ~1670 | C=O stretch | Aldehyde (carbonyl) |
| ~1580, ~1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Phenol (B47542) |
| ~870 | C-H bend (out-of-plane) | Substituted Aromatic |
Raman Spectroscopy for Molecular Vibrations and Structure
Raman spectroscopy is a complementary technique to FTIR. It involves inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be expected to produce strong signals in the Raman spectrum. The C-Br stretching vibrations would also be Raman active. This technique can provide additional structural confirmation and is useful for studying crystalline forms and molecular symmetry.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₈H₆Br₂O₂), the molecular weight is approximately 293.94 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 abundance), the spectrum would show a characteristic triplet of peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.
The fragmentation of the molecule under electron ionization would likely involve initial loss of the aldehyde group or a bromine atom.
Expected Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Notes |
|---|---|---|
| 294/296/298 | [C₈H₆Br₂O₂]⁺ | Molecular ion ([M]⁺) showing the 1:2:1 isotopic pattern for two bromine atoms. |
| 265/267/269 | [M - CHO]⁺ | Loss of the formyl radical. |
| 215/217 | [M - Br]⁺ | Loss of a bromine radical. |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. While specific experimental HRMS data for this compound is not widely available in published literature, its theoretical mass and expected adducts can be precisely calculated and predicted.
The molecular formula for this compound is C₈H₆Br₂O₂. A key feature in the mass spectrum of a dibrominated compound is the distinct isotopic pattern created by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are present in an approximate 1:1 ratio. Consequently, a molecule containing two bromine atoms will exhibit three major isotopic peaks for the molecular ion:
[M] containing two ⁷⁹Br isotopes.
[M+2] containing one ⁷⁹Br and one ⁸¹Br isotope.
[M+4] containing two ⁸¹Br isotopes.
The relative intensity of these peaks is expected to be approximately 1:2:1, providing a clear signature for the presence of two bromine atoms. The monoisotopic mass of the compound is 291.87344 Da uni.lu. Predicted m/z values for various common adducts in HRMS have been calculated using computational tools and are essential for identifying the compound in complex mixtures uni.lu.
| Adduct Type | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |
|---|---|---|
| [M+H]⁺ | 292.88072 | 136.0 |
| [M+Na]⁺ | 314.86266 | 148.4 |
| [M+K]⁺ | 330.83660 | 132.6 |
| [M+NH₄]⁺ | 309.90726 | 155.3 |
| [M-H]⁻ | 290.86616 | 142.4 |
| [M+HCOO]⁻ | 336.87164 | 151.9 |
Data sourced from predicted values for this compound uni.lu.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. Although experimental MS/MS spectra for this compound are not readily found, a theoretical fragmentation pathway can be proposed based on its chemical structure. The primary fragmentation points would be the aldehydic group and the bromine substituents.
A plausible fragmentation pathway in positive-ion mode for the [M+H]⁺ precursor ion (m/z ≈ 293) would likely involve:
Loss of a formyl radical (•CHO): This would result in a significant fragment ion, though less common than neutral losses.
Loss of carbon monoxide (CO): A common fragmentation for aldehydes, leading to a fragment ion at m/z ≈ 265.
Loss of a bromine radical (•Br): This would produce a monobrominated fragment ion showing a characteristic isotopic doublet pattern at m/z ≈ 213/215.
Loss of HBr: A neutral loss event leading to a fragment at m/z ≈ 212.
These theoretical fragmentation patterns serve as a predictive guide for structural confirmation should the compound be analyzed via MS/MS.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of structure and insights into intermolecular interactions.
Single Crystal X-ray Diffraction Studies and Crystal Packing
As of now, a solved crystal structure for this compound has not been reported in open crystallographic databases. However, valuable inferences can be drawn from the known crystal structure of its close analogue, 3,5-Dibromo-2-hydroxybenzaldehyde , which lacks the 4-methyl group researchgate.netnih.gov.
Analysis of Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding)
The solid-state architecture of this compound is expected to be stabilized by a network of non-covalent interactions, which can be predicted based on its functional groups and by analogy to 3,5-Dibromo-2-hydroxybenzaldehyde researchgate.net.
Hydrogen Bonding: The presence of a phenolic hydroxyl group (a hydrogen bond donor) and a carbonyl oxygen on the aldehyde group (a hydrogen bond acceptor) strongly suggests the formation of intermolecular O—H···O hydrogen bonds. These interactions are a dominant feature in the crystal structure of the analogue, linking molecules together researchgate.netnih.gov.
Halogen Bonding and Interactions: The two bromine atoms are capable of participating in halogen bonding (Br···O) or other short-range halogen interactions. In the crystal of 3,5-Dibromo-2-hydroxybenzaldehyde, Br···Br interactions with a distance of 3.772 Å are observed, which helps to stabilize the layered packing researchgate.netnih.gov. Similar interactions would be expected in the 4-methyl derivative.
π–π Stacking: The aromatic rings are likely to engage in π–π stacking interactions. In the analogue, centroid-to-centroid distances between adjacent aromatic rings are reported as 4.040 Å and 3.776 Å, indicative of weak π–π stacking researchgate.net. The 4-methyl group in the target compound might sterically hinder a perfectly parallel stacking arrangement, potentially leading to offset or tilted stacking geometries.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals shu.ac.uk. The spectrum of this compound is expected to be characterized by absorptions arising from electronic transitions within the substituted aromatic system.
The molecule contains several functional groups that act as chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores): the benzene ring, the carbonyl group (C=O), the hydroxyl group (-OH), and the bromine atoms (-Br) shu.ac.uk. The primary electronic transitions expected are:
π → π* Transitions: These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic ring and the carbonyl group. The conjugation of the aldehyde with the benzene ring, along with the influence of the hydroxyl and bromo substituents, would be expected to shift these transitions to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. Strong absorptions are typical for π → π* transitions in aromatic systems uni-muenchen.deresearchgate.net.
n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* anti-bonding orbital of the carbonyl group uzh.ch. These transitions are characteristically of much lower intensity than π → π* transitions and occur at longer wavelengths (lower energy) shu.ac.ukuzh.ch. This absorption band may appear as a weak shoulder on the tail of the more intense π → π* bands.
Computational and Theoretical Chemistry Studies of 3,5 Dibromo 2 Hydroxy 4 Methylbenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde by calculating the electron density.
Detailed Research Findings: From the electron density, crucial properties are derived. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
A molecular electrostatic potential (MEP) map can also be generated using DFT. This map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and aldehyde groups, indicating these as sites susceptible to electrophilic attack. In contrast, positive potential (blue) would be expected around the hydroxyl hydrogen, highlighting its acidic nature. Such analyses have been effectively applied to similar structures like 5-Bromo-2-Hydroxybenzaldehyde to understand their reactive sites nih.gov.
Table 1: Illustrative Electronic Properties from DFT Calculations
| Parameter | Illustrative Calculated Value | Description |
|---|---|---|
| EHOMO | -6.5 to -7.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.5 to -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Indicates chemical reactivity and the energy required for electronic excitation. A larger gap implies higher stability. |
| Dipole Moment | 2.0 to 3.5 D | A measure of the overall polarity of the molecule arising from its charge distribution. |
Note: The values in this table are illustrative examples based on typical DFT results for similar aromatic aldehydes and are not from a published study on this specific compound.
Ab initio (from first principles) methods are another class of quantum calculations that solve the Schrödinger equation without using empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and potentially greater accuracy than DFT for certain properties, albeit at a significantly higher computational expense. These methods are invaluable for benchmarking DFT results and for calculations where electron correlation effects are critical. For this compound, ab initio calculations could provide highly accurate predictions of its geometry, vibrational frequencies, and conformational energy differences.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of this compound arises from the rotation around single bonds, primarily the C-C bond connecting the aldehyde group to the aromatic ring and the C-O bond of the hydroxyl group. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.
This is achieved by systematically rotating these bonds and calculating the potential energy at each step, generating a potential energy surface (PES). The minima on the PES correspond to stable conformers, while the maxima represent the energy barriers (transition states) between them. The analysis would reveal whether the aldehyde group prefers to be planar with the ring and the orientation of the hydroxyl proton, which is likely involved in an intramolecular hydrogen bond with the aldehyde oxygen. This hydrogen bond would significantly stabilize a planar conformation.
Molecular Dynamics Simulations to Explore Dynamic Behavior
While quantum calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of solvent molecules, to model its dynamic nature. An MD simulation of this compound would reveal the flexibility of the aldehyde group, the vibrations of the aromatic ring, and how the molecule interacts with its environment. This is particularly useful for understanding how the molecule behaves in solution, including its solvation shell structure and the dynamics of intermolecular hydrogen bonding.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry is widely used to predict spectroscopic data, which serves as a powerful link between theoretical models and experimental reality.
Detailed Research Findings: By calculating the magnetic shielding tensors around each nucleus (e.g., ¹H and ¹³C), one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm or aid in the structural elucidation of the compound.
Similarly, the calculation of the second derivatives of energy with respect to atomic displacement yields harmonic vibrational frequencies. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The computed vibrational modes can be animated, allowing for precise assignment of experimental spectral bands to specific atomic motions, such as the C=O stretch of the aldehyde, the O-H stretch of the hydroxyl group, and various C-Br stretching and bending modes.
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Parameter | Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| O-H Stretch | Phenolic Hydroxyl | ~3200 (Intramolecular H-bonded) | 3100-3300 |
| C=O Stretch | Aldehyde | ~1650 | 1660-1690 |
| C-Br Stretch | Aryl Bromide | ~650 | 600-700 |
Note: Predicted values are illustrative, based on typical results for similar compounds, and serve to demonstrate the application of the method.
Computational Exploration of Reaction Mechanisms and Transition States
Computational chemistry provides a virtual laboratory to explore the "how" and "why" of chemical reactions. For this compound, this could involve studying its synthesis or its participation in subsequent reactions, such as the formation of Schiff bases. nih.gov
By mapping the reaction pathway from reactants to products, computational chemists can locate the high-energy transition state (TS) structures. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. This methodology allows for the step-by-step investigation of complex reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For instance, a computational study could determine the energy profile for the reaction between this compound and an amine, elucidating the role of catalysts and solvent effects in the formation of the corresponding Schiff base. Such approaches have been used to understand the formation of other aldehydes and their subsequent reactions mdpi.com.
Synthesis and Academic Research Applications of Derivatives and Analogues of 3,5 Dibromo 2 Hydroxy 4 Methylbenzaldehyde
Design Principles for Novel Derivatives Based on Functional Group Diversity
The design of new molecules from 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde is guided by the strategic manipulation of its inherent functional groups. The primary sites for chemical modification are the aldehyde and hydroxyl moieties, which serve as handles for building larger, more complex structures.
Aldehyde Group (-CHO): This group is an electrophilic center, making it highly reactive toward nucleophiles. It is the key functional group for condensation reactions with primary amines to form Schiff bases (imines) and with active methylene (B1212753) compounds (like acetophenones) to form chalcones via Claisen-Schmidt condensation. nih.govnih.gov
Hydroxyl Group (-OH): The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion. This site is crucial for forming ether linkages or for acting as a coordinating group in the formation of metal complexes. mdpi.com Its position ortho to the aldehyde group is critical for creating bidentate ligands that can chelate metal ions. science.govnih.gov
Aromatic Ring and Substituents (Br, CH₃): The dibrominated benzene (B151609) ring provides a rigid, planar core. The two bromine atoms are strongly electron-withdrawing, influencing the reactivity of the aldehyde group and the acidity of the hydroxyl group. They also add significant steric bulk and increase the molecular weight and lipophilicity of the derivatives. The methyl group at the 4-position provides a modest electron-donating effect and further steric influence, which can be used to fine-tune the solubility and conformational properties of the resulting derivatives. researchgate.net The collective influence of these substituents allows for the precise tuning of electronic and steric properties in the final products, which is a key principle in designing molecules for specific functions like catalysis or liquid crystal formation. mdpi.comresearchgate.net
The overarching design principle involves using these functional groups as building blocks to introduce new molecular fragments, thereby expanding the chemical diversity and accessing novel functionalities. For instance, converting the aldehyde to an imine introduces a new nitrogen-containing group, which can itself be a site for coordination or further reaction. mdpi.com
Synthesis of Chalcone (B49325) and Other α,β-Unsaturated Carbonyl Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds synthesized from aromatic aldehydes and aryl ketones. They contain a reactive α,β-unsaturated carbonyl system that serves as a versatile intermediate for the synthesis of various heterocyclic compounds. nih.gov The synthesis of chalcones from this compound typically proceeds via the Claisen-Schmidt condensation reaction.
In this reaction, the aldehyde (this compound) is treated with an acetophenone (B1666503) derivative in the presence of a base (like NaOH or KOH) or an acid catalyst. researchgate.netnih.gov The base deprotonates the α-carbon of the acetophenone, generating an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone. derpharmachemica.com
The general synthetic scheme is as follows:

Scheme: Claisen-Schmidt condensation between this compound and a substituted acetophenone.
The table below illustrates potential chalcone derivatives that can be synthesized using this method.
| Reactant (Acetophenone Derivative) | Resulting Chalcone Derivative Structure | Systematic Name |
|---|---|---|
| Acetophenone | 1-(Phenyl)-3-(3,5-dibromo-2-hydroxy-4-methylphenyl)prop-2-en-1-one | C₁₆H₁₂Br₂O₂ |
| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(3,5-dibromo-2-hydroxy-4-methylphenyl)prop-2-en-1-one | C₁₇H₁₄Br₂O₃ |
| 4'-Nitroacetophenone | 1-(4-Nitrophenyl)-3-(3,5-dibromo-2-hydroxy-4-methylphenyl)prop-2-en-1-one | C₁₆H₁₁Br₂NO₄ |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(3,5-dibromo-2-hydroxy-4-methylphenyl)prop-2-en-1-one | C₁₆H₁₁Br₂ClO₂ |
Preparation of Heterocyclic Compounds Incorporating the Dibromophenol Moiety
The dibromophenol moiety from this compound can be incorporated into a variety of heterocyclic structures, which are of great interest in medicinal chemistry and materials science. The aldehyde and the derivatives derived from it, such as chalcones, are key precursors for these syntheses.
From the Aldehyde: The aldehyde can react with binucleophilic reagents to form heterocyclic rings. For example, condensation with a hydrazine (B178648) derivative, such as 4-nitrobenzohydrazide, in methanol (B129727) yields the corresponding hydrazone. nih.govnih.gov These hydrazones are planar molecules that can serve as ligands or be cyclized further. The reaction with 2,4-disubstituted thiosemicarbazide (B42300) can lead to the formation of triazine-thiones. sci-hub.se
From Chalcone Derivatives: The α,β-unsaturated carbonyl system in chalcones (synthesized in section 6.2) is an ideal electrophilic substrate for Michael addition reactions followed by cyclization. For instance, reacting a chalcone derivative with hydrazine or substituted hydrazines can yield pyrazolines. Similarly, reaction with guanidine (B92328) can produce aminopyrimidines, and reaction with thiourea (B124793) can lead to dihydropyrimidinethiones. These reactions significantly expand the molecular complexity and introduce new functionalities derived from the original aldehyde. nih.gov
Development of Schiff Base Ligands and Metal Complexes for Catalysis
Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov this compound is an excellent precursor for Schiff base ligands because the resulting imine nitrogen and the ortho-hydroxyl group can act as a bidentate chelate, binding strongly to a central metal ion. science.govmdpi.com
The synthesis involves a straightforward condensation reaction between the aldehyde and a primary amine (aliphatic or aromatic) in a solvent like ethanol, often with refluxing. researchgate.net
Once the Schiff base ligand is synthesized, it can be reacted with various metal salts (e.g., acetates or chlorides of Cu(II), Ni(II), Co(II), Zn(II)) to form stable metal complexes. nih.gov The geometry of these complexes (e.g., square planar or tetrahedral) depends on the metal ion and the steric and electronic properties of the ligand. nih.gov These metal complexes are extensively studied for their catalytic activity in various organic transformations, such as oxidation reactions, due to the metal center's ability to exist in multiple oxidation states. nih.govscience.gov
Below is a table of representative Schiff base ligands and their potential metal complexes.
| Amine Reactant | Schiff Base Ligand Structure | Potential Metal Complex (M = Cu, Ni, Co, Zn) |
|---|---|---|
| Aniline | 2-((Phenyl-imino)methyl)-4,6-dibromo-3-methylphenol | Bis(2-((phenyl-imino)methyl)-4,6-dibromo-3-methyl-phenolato)metal(II) |
| Ethanolamine | 2-((2-Hydroxyethyl-imino)methyl)-4,6-dibromo-3-methylphenol | Bis(2-((2-hydroxyethyl-imino)methyl)-4,6-dibromo-3-methyl-phenolato)metal(II) |
| Ethylenediamine (2:1 aldehyde:amine ratio) | N,N'-Bis(3,5-dibromo-2-hydroxy-4-methylbenzylidene)ethane-1,2-diamine | (N,N'-Bis(3,5-dibromo-2-hydroxy-4-methylbenzylidene)ethane-1,2-diamine)metal(II) |
Applications in Materials Science Research
The rigid and functionalized aromatic structure of this compound makes it a candidate for the development of advanced materials.
Phenolic aldehydes are valuable monomers for creating thermosetting resins and other polymers. The phenolic hydroxyl group can undergo etherification or esterification to be incorporated into polyester (B1180765) or polyether backbones. The aldehyde functionality can participate in polymerization reactions, for example, in the formation of phenolic resins (resoles or novolacs) through condensation with phenol (B47542) or urea. Although specific research on this compound as a polymer precursor is not widely documented, its structural similarity to other phenolic aldehydes suggests its potential utility in creating polymers with high thermal stability and flame-retardant properties, owing to the high bromine content.
Liquid crystal polymers, particularly side-chain liquid crystal polymers (SCLCPs), are materials that combine the properties of liquid crystals with the processability of polymers. mdpi.com They are composed of a flexible polymer backbone with rigid mesogenic units attached as side chains. The molecular architecture of this compound, with its rigid, planar dibromophenyl core, makes it an excellent candidate to function as a mesogen.
Components in Organic Semiconductors and Optoelectronic Devices
The quest for novel organic materials for semiconductor and optoelectronic applications is driven by the need for solution-processable, lightweight, and flexible devices. Salicylaldehyde (B1680747) derivatives are valuable precursors in this domain, primarily through their conversion into Schiff bases and subsequent metal complexes. These molecules often exhibit π-conjugated systems, which are essential for charge transport and luminescence.
Research into analogues like 3,5-Dibromosalicylaldehyde highlights their potential role in creating materials with tunable luminescent properties. researchgate.net The introduction of heavy atoms like bromine can enhance spin-orbit coupling, which is a critical factor in the design of phosphorescent materials for Organic Light-Emitting Diodes (OLEDs). The general synthetic route involves the condensation of the aldehyde with a primary amine to form a Schiff base (or imine). This reaction creates a C=N bond, extending the π-conjugation of the system.
The resulting Schiff base ligands can then be coordinated with various metal ions. The choice of metal and the substituents on the salicylaldehyde and amine components allow for fine-tuning of the electronic and optical properties of the final complex. For instance, metal complexes of salicylaldehyde derivatives have been investigated for their luminescent properties, which can be modulated by different substituent groups on the phenolic ring. researchgate.net
The structural features of 3,5-Dibromo-2-hydroxybenzaldehyde, a close analogue, have been analyzed, revealing a layered packing structure in the solid state stabilized by hydrogen bonding and weak π–π stacking interactions. researchgate.netnih.gov These intermolecular interactions are crucial for charge mobility in organic semiconductor films. It is plausible that derivatives of this compound would form similar structures, with the 4-methyl group potentially influencing the packing arrangement and, consequently, the material's electronic characteristics.
Table 1: Potential Optoelectronic Applications of Salicylaldehyde Derivatives
| Derivative Type | Potential Application | Underlying Principle | Relevant Analogue Research |
|---|---|---|---|
| Schiff Bases | Active layer in OLEDs | Extended π-conjugation leading to electroluminescence. | Studies on various Schiff bases show their utility in electroluminescent materials. |
| Metal Complexes | Phosphorescent Emitters | Heavy atom effect from metal and bromine enhances phosphorescence. | Metal complexes of salicylaldehyde derivatives are known for tunable luminescent properties. researchgate.net |
Exploration as Scaffolds for Mechanistic Biological Probes (non-clinical focus)
Mechanistic biological probes are essential tools in chemical biology for visualizing and understanding complex biological processes at the molecular level. Fluorescent probes, in particular, allow for real-time tracking of molecules and events within cellular environments. The salicylaldehyde scaffold is a versatile platform for the design of such probes.
Derivatives of salicylaldehydes are frequently used to construct fluorescent chemosensors. The core principle often involves a fluorescence "turn-on" or "turn-off" mechanism upon binding to a specific analyte (e.g., a metal ion, anion, or biologically relevant molecule). The synthesis typically starts with the aldehyde, which is reacted to create a larger molecule containing a binding site and a fluorophore. The inherent fluorescence of the salicylaldehyde moiety or an attached fluorophore can be modulated by the analyte binding event.
Schiff bases derived from salicylaldehydes are a prominent class of chemosensors. The imine nitrogen and the phenolic oxygen form an excellent chelation site for metal ions. The binding of a metal ion can rigidify the molecular structure, leading to a significant increase in fluorescence quantum yield. This property is the basis for many fluorescent probes for detecting metal ions like Zn²⁺, Cu²⁺, or Fe³⁺ in environmental or biological samples.
While direct studies on this compound as a biological probe scaffold are not prominent, the extensive research on related salicylaldehydes provides a clear blueprint. The dibromo-substitution on the ring would likely impact the photophysical properties (e.g., absorption and emission wavelengths) and the binding affinity of any derived sensor. For example, the electron-withdrawing nature of the bromine atoms could alter the acidity of the phenolic proton and the electronic properties of the aromatic system, thereby tuning the sensor's selectivity and sensitivity. The investigation into the luminescent properties of salicylaldehyde derivatives and their metal complexes forms the foundation for these applications. researchgate.net
Table 2: Research Findings on Related Structures for Probe Development
| Compound Class | Research Focus | Key Findings | Implication for Target Compound |
|---|---|---|---|
| Salicylaldehyde Schiff Bases | Fluorescent Chemosensors | Formation of metal complexes often leads to enhanced fluorescence, allowing for detection of specific metal ions. | The scaffold of this compound is suitable for creating new chemosensors with potentially unique photophysical properties. |
Advanced Research Applications and Future Directions in Chemical Sciences
Utility in Complex Molecule Synthesis as a Versatile Building Block
3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde serves as a crucial intermediate in the synthesis of more complex molecules, largely due to the reactivity of its functional groups. The aldehyde can undergo a variety of condensation reactions, particularly with amines and hydrazides, to form Schiff bases and hydrazones, respectively. These reactions are fundamental in constructing larger, more elaborate molecular frameworks.
For instance, the reaction of substituted salicylaldehydes with hydrazides is a well-established method for creating Schiff bases. A similar process involving 3,5-dibromo-2-hydroxybenzaldehyde has been used to synthesize (E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide. This highlights the potential of this compound to act as a scaffold for developing new compounds with specific biological or material properties. The presence of the methyl group at the 4-position can further influence the electronic and steric properties of the resulting molecules, offering a route to fine-tune their characteristics.
Moreover, salicylaldehyde (B1680747) and its derivatives are recognized for their role in the synthesis of various biologically active compounds and materials. nbinno.com The bromination of salicylaldehyde is a key step in producing these versatile intermediates. nbinno.com This underscores the importance of this compound as a foundational element in the construction of novel organic molecules.
Role in the Development of New Catalytic Systems and Ligand Design
The design of effective ligands is paramount in the development of new catalytic systems. This compound is an excellent candidate for ligand synthesis due to its ability to form stable complexes with a wide range of metal ions. The hydroxyl and aldehyde groups can coordinate to a metal center, forming a chelate ring that enhances the stability of the resulting complex.
Schiff base ligands, readily prepared from salicylaldehydes, are particularly noteworthy for their use in coordination chemistry and catalysis. These ligands, when complexed with transition metals, can form catalysts for various organic transformations. For example, Schiff base complexes of manganese, iron, and chromium have been synthesized from substituted salicylaldehydes and have shown potential in catalytic applications. nih.gov The electronic properties of the ligand, which can be modulated by the substituents on the aromatic ring, play a critical role in the catalytic activity of the metal complex. The bromine and methyl groups on this compound can therefore be used to tailor the electronic environment of the metal center, potentially leading to catalysts with enhanced selectivity and efficiency.
The general utility of salicylaldehyde derivatives in catalysis further supports the potential of this compound in this area. nbinno.com The development of catalysts for the production of 4-hydroxybenzaldehyde (B117250) derivatives, for instance, highlights the industrial relevance of this class of compounds and their catalytic applications. google.com
Potential Contributions to Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry explores the non-covalent interactions that govern the formation of large, well-organized molecular assemblies. The structure of this compound makes it an intriguing building block for supramolecular chemistry. The presence of the hydroxyl group allows for the formation of hydrogen bonds, a key interaction in directing self-assembly.
The ability to form such organized structures opens up possibilities for the development of new materials with interesting properties, such as liquid crystals and functional organic frameworks. The chromophoric nature of salicylaldehyde derivatives also suggests potential applications in the field of dye chemistry and materials science. nbinno.com
Considerations in Environmental Chemistry: Detection and Degradation Studies
The widespread use of brominated compounds, particularly as flame retardants, has led to concerns about their environmental fate and potential toxicity. nih.govnih.govresearchgate.net While this compound itself is not a flame retardant, its structural similarity to some of these compounds means that understanding its environmental behavior is important.
Brominated aromatic compounds can be persistent in the environment and may undergo various transformation processes. nih.gov The degradation of these compounds, which can occur through photodegradation, thermal degradation, or biodegradation, is a key area of research. nih.gov The products of these degradation processes can sometimes be more toxic than the parent compound. indexcopernicus.com
Emerging Interdisciplinary Research Areas and Unexplored Potentials
The unique combination of functional groups in this compound presents a number of opportunities for interdisciplinary research and opens up avenues for as-yet unexplored applications.
The synthesis of Schiff base metal complexes with this ligand could lead to new materials with interesting magnetic or optical properties. The luminescent properties of salicylaldehyde derivatives and their metal complexes can be finely tuned by altering the substituents on the phenolic ring, suggesting that the bromine and methyl groups of the target compound could be used to develop novel fluorescent probes or sensors. researchgate.net
Furthermore, the biological activity of related brominated and methylated salicylaldehydes suggests that this compound could be a starting point for the development of new therapeutic agents. For instance, some Schiff base complexes have shown promising anticancer and antimicrobial activities. nih.govbiointerfaceresearch.comsbmu.ac.ir
The synthesis of isotopically labeled versions of related benzaldehydes for use as probes in molecular imaging highlights another potential interdisciplinary application. whiterose.ac.uk A labeled version of this compound could be a valuable tool for studying reaction mechanisms or for in vivo imaging applications.
Q & A
Q. What are the optimal synthetic routes for 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde?
Q. How is this compound characterized spectroscopically?
Methodological Answer: Structural confirmation requires multi-technique analysis:
- NMR : NMR (DMSO-d₆) shows peaks for aldehyde protons (~10 ppm), aromatic protons (7–8 ppm), and hydroxyl groups (broad peak ~12 ppm). NMR confirms carbonyl (190–195 ppm) and brominated aromatic carbons.
- X-ray Crystallography : Crystal structure analysis (e.g., monoclinic P2₁/c space group) provides bond angles, dihedral angles, and intermolecular hydrogen bonding patterns .
- IR : Strong absorption bands for C=O (~1680 cm⁻¹) and O–H (~3200 cm⁻¹) .
Advanced Research Questions
Q. How can discrepancies in reported melting points or spectral data be resolved?
Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. Strategies include:
- Repetitive Recrystallization : Test solvents of varying polarity (e.g., hexane vs. DCM) to isolate pure polymorphs.
- Thermogravimetric Analysis (TGA) : Differentiate between solvated and anhydrous forms.
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .
Example Contradiction :
Q. What computational methods predict the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate reactivity (e.g., electrophilic attack at the aldehyde group).
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for reaction planning.
- Hydrogen Bonding Networks : Simulate intermolecular interactions to guide crystal engineering .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
